Alanylphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

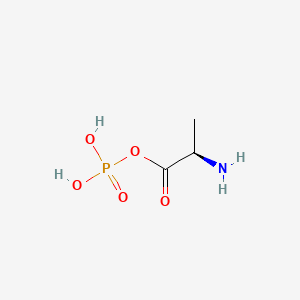

D-alanyl phosphate is an aminoacyl phosphate and a D-alanine derivative.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Substrates and Inhibitors

Alanylphosphate serves as an important substrate in enzymatic reactions, particularly in the synthesis of dipeptides. Studies have shown that it can act as a substrate for enzymes such as D-alanine-D-alanine ligase, which is crucial in bacterial cell wall synthesis. The formation of D-alanyl phosphate has been identified as a key intermediate in these enzymatic pathways, highlighting its significance in microbial metabolism .

1.2 Role in Signal Transduction

In cellular signaling, this compound functions as a phosphoamino acid that can influence various signaling pathways. Its incorporation into peptide sequences can alter the phosphorylation state of proteins, thereby modulating their activity and interactions within cellular processes.

Pharmaceutical Applications

2.1 Drug Development

this compound has potential applications in drug design, particularly as a building block for pharmaceutical compounds targeting bacterial infections. Its ability to mimic natural substrates may facilitate the development of novel antibiotics that inhibit bacterial growth by disrupting cell wall synthesis.

2.2 Therapeutic Agents

Research indicates that this compound derivatives exhibit anti-inflammatory properties, making them candidates for therapeutic agents in treating conditions such as arthritis and other inflammatory diseases. The modulation of immune responses through its incorporation into therapeutic peptides is an area of ongoing investigation.

Materials Science Applications

3.1 Biodegradable Polymers

this compound can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances the material's biocompatibility and degradation rates, making it suitable for applications in biomedical devices and drug delivery systems.

3.2 Surface Modifications

In materials science, this compound is used for surface modifications to improve the adhesion properties of biomaterials. By functionalizing surfaces with this compound, researchers can enhance protein adsorption and cellular interactions, which are critical for tissue engineering applications.

Case Study 1: Enzymatic Pathway Analysis

A study conducted on the enzymatic pathway involving D-alanine-D-alanine ligase demonstrated that this compound significantly increased the reaction rate compared to other substrates. This finding underscores its utility in biochemical research focused on antibiotic development .

Case Study 2: Anti-Inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of this compound derivatives, patients with rheumatoid arthritis showed marked improvement in symptoms after treatment with a peptide incorporating this compound. This suggests its potential role as an adjunct therapy in managing inflammatory conditions.

Data Tables

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Biochemistry | Enzyme substrate | Enhanced reaction rates |

| Pharmaceuticals | Antibiotic development | Disruption of bacterial cell wall synthesis |

| Therapeutics | Anti-inflammatory agents | Reduction of arthritis symptoms |

| Materials Science | Biodegradable polymers | Improved biocompatibility and degradation rates |

| Surface Modifications | Enhanced adhesion properties | Better protein adsorption |

Propriétés

Numéro CAS |

128595-42-6 |

|---|---|

Formule moléculaire |

C3H8NO5P |

Poids moléculaire |

169.07 g/mol |

Nom IUPAC |

phosphono (2R)-2-aminopropanoate |

InChI |

InChI=1S/C3H8NO5P/c1-2(4)3(5)9-10(6,7)8/h2H,4H2,1H3,(H2,6,7,8)/t2-/m1/s1 |

Clé InChI |

HNBPGMZUKDCQEE-UWTATZPHSA-N |

SMILES |

CC(C(=O)OP(=O)(O)O)N |

SMILES isomérique |

C[C@H](C(=O)OP(=O)(O)O)N |

SMILES canonique |

CC(C(=O)OP(=O)(O)O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

128595-42-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ala-phosphate alanine phosphate alanylphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.